molecular formula C6H3ClF2O2S B2363224 4-Chloro-2-fluorobenzene-1-sulfonyl fluoride CAS No. 447460-39-1

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B2363224
CAS No.: 447460-39-1
M. Wt: 212.59
InChI Key: LWAIUOCPJVOAMO-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C6H3ClFO2S It is a derivative of benzenesulfonyl fluoride, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride can be synthesized through the sulfonylation of 4-chloro-2-fluorobenzene. The reaction typically involves the use of sulfuryl chloride (SO2Cl2) as the sulfonylating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or sulfonate esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed through substitution with amines.

    Sulfonates: Formed through substitution with alcohols or thiols.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The chlorine and fluorine substituents on the benzene ring can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl Chloride: Similar structure but lacks the chlorine substituent.

    4-Chlorobenzenesulfonyl Chloride: Similar structure but lacks the fluorine substituent.

    2-Fluorobenzenesulfonyl Chloride: Fluorine substituent is in a different position on the benzene ring.

Uniqueness

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination can influence the compound’s reactivity, making it a valuable reagent in organic synthesis and other applications.

Biological Activity

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride (also known as sulfonyl fluoride) is a compound of significant interest in chemical biology due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, applications in research and medicine, and various case studies that highlight its effectiveness as a biochemical probe.

This compound is characterized by its sulfonyl fluoride group, which is known for its reactivity with nucleophiles. This reactivity makes it a valuable tool in the study of enzyme interactions and protein modifications.

Structural Formula

The compound can be represented by the following structural formula:

C6H4ClFOS\text{C}_6\text{H}_4\text{ClFOS}

Synthesis Methods

The synthesis of sulfonyl fluorides typically involves the transformation of sulfonic acids using various reagents. Recent studies have demonstrated efficient methods for synthesizing this compound with high yields. For example, one method reported an 80% yield using pyridinium acid and DMF as solvents, with improved yields when performed at room temperature in acetonitrile .

Biological Mechanisms

Sulfonyl fluorides act primarily as electrophiles that can covalently modify specific amino acid residues in proteins, particularly serine and cysteine residues. This property has led to their classification as "privileged warheads" in chemical biology, facilitating the study of enzyme mechanisms and protein interactions.

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The compound reacts with nucleophilic residues in enzymes, leading to the inhibition of their activity.
  • Selective Targeting : It preferentially modifies serine residues, which are critical for the function of many proteases .

Applications in Research and Medicine

Sulfonyl fluorides have been employed in various applications across chemical biology and pharmacology:

  • Enzyme Inhibition : They are used as inhibitors for serine proteases, which play vital roles in numerous biological processes.
  • Target Identification : These compounds help identify enzyme binding sites and validate potential drug targets.
  • Mapping Protein Interactions : Sulfonyl fluorides facilitate the mapping of protein-protein interactions, enhancing our understanding of cellular mechanisms .

Case Study 1: Inhibition of Proteases

A study demonstrated that this compound effectively inhibited various serine proteases involved in disease pathways. The compound's ability to covalently modify the active site serine residues resulted in significant reductions in enzymatic activity.

Case Study 2: Cancer Therapy Applications

Research has explored the use of sulfonyl fluorides as potential hypoxia-activated prodrugs in cancer therapy. Under low oxygen conditions, these compounds release reactive intermediates that induce cytotoxicity selectively in hypoxic tumor cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureInhibits serine proteases; potential cancer therapy
4-Fluorobenzenesulfonyl fluorideSimilar to aboveKnown for similar reactivity; used in enzyme studies
TriazolothiadiazinesDifferent structureExhibits diverse pharmacological activities

Properties

IUPAC Name

4-chloro-2-fluorobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAIUOCPJVOAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447460-39-1
Record name 447460-39-1
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